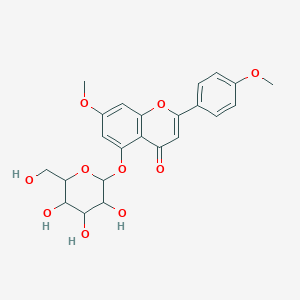
4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- is a useful research compound. Its molecular formula is C23H24O10 and its molecular weight is 460.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is a natural product often used for research related to life sciences .
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
It is known that the compound is soluble in dmso, chloroform, dichloromethane, ethyl acetate, acetone, etc . These solubility properties may impact its bioavailability.
Action Environment
It is known that the compound should be stored at -20°c for long-term storage . This suggests that temperature could be a significant environmental factor affecting the stability of the compound.
生化分析
Biochemical Properties
4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The compound’s interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways and the overall biochemical balance within the cells .
Cellular Effects
The effects of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules such as MAPK and PI3K, which are involved in cell growth, differentiation, and survival. Additionally, it has been found to affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, altering their structure and function. For example, it can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can lead to toxic or adverse effects, including liver and kidney damage. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various endogenous and exogenous substances. The compound’s interaction with these enzymes can influence metabolic flux and alter metabolite levels, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-methoxy-2-(4-methoxyphenyl)- is a critical factor that influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interaction with other biomolecules and its overall efficacy in modulating cellular processes .
属性
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O10/c1-29-12-5-3-11(4-6-12)15-9-14(25)19-16(31-15)7-13(30-2)8-17(19)32-23-22(28)21(27)20(26)18(10-24)33-23/h3-9,18,20-24,26-28H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFCDQFZXFIBBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-[1-13C]mannose](/img/structure/B1161251.png)
